![molecular formula C21H35NO2 B1143199 Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- CAS No. 174022-08-3](/img/structure/B1143199.png)
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-
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Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- is a complex organic compound with a unique structure that includes phenolic, imino, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenolic Core: The phenolic core is synthesized through the alkylation of phenol with tert-butyl groups. This can be achieved using Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the phenolic core and an appropriate amine. This step often requires a dehydrating agent to drive the reaction to completion.
Addition of the Hydroxymethyl Group: The final step involves the addition of the hydroxymethyl group, which can be achieved through a nucleophilic substitution reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and polymers. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and antioxidant properties. Studies have shown its effectiveness in scavenging free radicals and inhibiting microbial growth .
Medicine
- Therapeutic Potential : Investigations into its medicinal properties reveal potential anti-inflammatory and anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its utility in cancer therapy .
Industry
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals, including stabilizers and additives for plastics and resins. Its antioxidant properties make it particularly valuable in preventing degradation of materials .
Antioxidant Activity Study
A study evaluated the antioxidant capacity of this compound using spectrophotometric methods. The results indicated a strong correlation between polyphenolic content and antioxidant activity, showcasing its potential in health-related applications .
Anticancer Activity Study
In vitro experiments demonstrated that treatment with the compound resulted in increased apoptotic characteristics in cancer cell lines. The cytotoxic effects were quantified using MTT assays and confocal microscopy techniques .
Mechanism of Action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- can be compared with other similar compounds, such as:
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-: Lacks the imino and hydroxymethyl groups, resulting in different chemical properties and reactivity.
Phenol, 2,4-bis(1,1-dimethylethyl)-6-aminomethyl-: Contains an amino group instead of an imino group, leading to different biological activities.
Phenol, 2,4-bis(1,1-dimethylethyl)-6-hydroxymethyl-: Similar structure but lacks the imino group, affecting its chemical behavior and applications.
Conclusion
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of scientific research and industrial applications.
Biological Activity
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- is a complex organic compound with significant biological activities. This article explores its biological activity, including antioxidant and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic core with tert-butyl groups and an imino group linked to a hydroxymethyl group. Its unique structure contributes to its diverse biological activities.
Biological Activities
Antioxidant Activity:
Research indicates that Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- exhibits strong antioxidant properties. In a study involving various plant extracts, the ethyl acetate fraction containing this compound demonstrated significant free radical scavenging activity. The antioxidant capacity was evaluated using spectrophotometric methods, showing a positive correlation between polyphenolic content and antioxidant activity .
Anticancer Activity:
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The treatment resulted in increased apoptotic characteristics such as membrane blebbing and chromatin condensation. The cytotoxic effects were quantified using MTT assays and confocal microscopy .
The mechanisms through which Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- exerts its biological effects include:
- Oxidative Stress Modulation: The compound's antioxidant properties help mitigate oxidative stress by scavenging free radicals.
- Cell Signaling Pathways: It may influence pathways related to inflammation and cell proliferation by interacting with specific molecular targets such as enzymes and receptors.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | Lacks imino group | Limited antioxidant properties |
Phenol, 2,4-bis(1,1-dimethylethyl)-6-aminomethyl- | Contains amino group | Different anticancer activity profile |
Phenol, 2,4-bis(1,1-dimethylethyl)-6-hydroxymethyl- | Lacks imino group | Varies in reactivity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study on Leea aequata extracts revealed that the ethyl acetate fraction enriched with Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- showed the highest antioxidant and cytotoxic effects against cancer cells. This was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis .
- Another research effort focused on the synthesis of phenolic antioxidants demonstrated that compounds like Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- play a crucial role in industrial applications due to their stability under various conditions .
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-19(2,3)15-10-14(12-22-17(13-23)21(7,8)9)18(24)16(11-15)20(4,5)6/h10-12,17,23-24H,13H2,1-9H3/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLAJFNGSINFEB-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(CO)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H](CO)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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